dAURK-4

Targeted Protein Degradation PROTAC Aurora Kinase A

dAURK-4 is a chemically engineered PROTAC degrader that fundamentally differs from traditional Aurora A kinase inhibitors like Alisertib. By recruiting cereblon E3 ligase, it induces complete proteasomal degradation of AURKA, abolishing both catalytic activity and scaffolding functions—a true loss-of-function phenotype inaccessible to ATP-competitive inhibitors. Direct comparative studies demonstrate superior antiproliferative activity in MM.1S multiple myeloma models. With ~10-fold selectivity for AURKA over AURKB, dAURK-4 is the rational choice for researchers requiring specific AURKA ablation with minimal off-target degradation.

Molecular Formula C52H52ClFN8O12
Molecular Weight 1035.5 g/mol
Cat. No. B12424406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamedAURK-4
Molecular FormulaC52H52ClFN8O12
Molecular Weight1035.5 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)NCCCOCCOCCOCCCNC(=O)COC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)OC
InChIInChI=1S/C52H52ClFN8O12/c1-69-39-9-4-8-37(54)45(39)47-36-25-31(53)11-13-33(36)46-30(27-57-47)28-58-52(61-46)59-32-12-14-34(41(26-32)70-2)48(65)56-18-6-20-72-22-24-73-23-21-71-19-5-17-55-43(64)29-74-40-10-3-7-35-44(40)51(68)62(50(35)67)38-15-16-42(63)60-49(38)66/h3-4,7-14,25-26,28,38H,5-6,15-24,27,29H2,1-2H3,(H,55,64)(H,56,65)(H,58,59,61)(H,60,63,66)
InChIKeyAQMSIRIHYNCQKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

dAURK-4: A Potent and Selective PROTAC Degrader of Aurora Kinase A (AURKA) for Cancer Research


dAURK-4 is a chemically engineered derivative of the Aurora Kinase A (AURKA) inhibitor Alisertib, designed as a proteolysis-targeting chimera (PROTAC) degrader . Unlike traditional inhibitors that block the kinase's active site, dAURK-4 recruits the E3 ubiquitin ligase cereblon to induce targeted ubiquitination and subsequent proteasomal degradation of AURKA . This mechanism offers a distinct advantage over inhibition-based approaches by eliminating both the catalytic and scaffolding functions of the kinase [1].

Why Alisertib or Other Aurora Kinase Inhibitors Cannot Substitute for dAURK-4 in Degradation Studies


The substitution of dAURK-4 with its parental inhibitor Alisertib or other in-class Aurora kinase inhibitors is not scientifically valid. dAURK-4 functions as a targeted protein degrader (PROTAC), which fundamentally alters cellular pharmacology by removing the entire AURKA protein, including its non-catalytic scaffolding roles [1]. In contrast, small-molecule inhibitors like Alisertib only block the ATP-binding site, leaving the protein's other functions intact. This mechanistic divergence leads to quantifiably different biological outcomes, most notably a superior antiproliferative effect for dAURK-4 compared to Alisertib in cancer cell models [2]. The evidence below confirms that dAURK-4 is not an interchangeable tool but a functionally distinct chemical probe.

Quantitative Differentiation of dAURK-4: Evidence for Scientific Selection


Degradation Potency and Kinetics: Direct Comparison to Parental Inhibitor Alisertib

dAURK-4 induces dose-dependent degradation of AURKA protein, a function absent in its parental inhibitor Alisertib. In MM.1S multiple myeloma cells, dAURK-4 demonstrates degradation activity across a 125-1000 nM concentration range over 4-24 hours, as measured by immunoblotting . Alisertib, by contrast, only inhibits kinase activity (IC50 = 1.2 nM) but does not degrade the protein . This functional differentiation is critical for studies aiming to ablate AURKA's scaffolding functions.

Targeted Protein Degradation PROTAC Aurora Kinase A

Superior Antiproliferative Effect: dAURK-4 vs. Alisertib in MM.1S Cells

In viability studies conducted on the MM.1S multiple myeloma cell line, dAURK-4 exhibited superior antiproliferative effects compared to the parental inhibitor Alisertib [1]. This demonstrates that the degrader mechanism of dAURK-4 can translate to a more potent reduction in cancer cell growth, a key differentiator for in vitro oncology studies.

Multiple Myeloma Cell Viability Aurora Kinase A

Aurora Kinase Family Selectivity: dAURK-4 vs. JB170

Both dAURK-4 and JB170 are alisertib-derived PROTACs targeting AURKA. While specific DC50 data for dAURK-4 is not readily available in primary literature, a key point of differentiation lies in its reported selectivity profile. dAURK-4 is described as a selective AURKA degrader with an EC50 value for AURKA that is 10-fold lower than for AURKB . In comparison, JB170 has a reported AURKA DC50 of 28 nM and an AURKA EC50 (193 nM) that is approximately 7.2-fold lower than its AURKB EC50 (1.4 µM) [1]. This 10-fold selectivity of dAURK-4 provides a potentially improved window for studying AURKA-specific functions over the closely related AURKB.

Kinase Selectivity PROTAC Aurora Kinase

Mechanistic Differentiation: Degradation vs. Inhibition

dAURK-4 is a PROTAC degrader, while Alisertib is a traditional ATP-competitive inhibitor. This mechanistic difference is not merely academic; it results in quantifiably different cellular outcomes. Alisertib inhibits AURKA with an IC50 of 1.2 nM . In contrast, dAURK-4 eliminates the protein, leading to superior antiproliferative effects in MM.1S cells [1]. This demonstrates that for certain applications, the degrader mechanism is more effective at suppressing cancer cell growth.

Mechanism of Action PROTAC Aurora Kinase A

Optimized Research and Development Applications for dAURK-4


Investigating AURKA Scaffolding Functions in Cancer

dAURK-4 is the preferred tool for studies aiming to dissect the non-catalytic scaffolding functions of AURKA, which are inaccessible to traditional inhibitors like Alisertib [1]. The complete removal of the AURKA protein by dAURK-4 enables researchers to generate a true loss-of-function phenotype, providing insights into protein-protein interactions and pathways that rely on the kinase's physical presence rather than its catalytic activity.

Achieving Enhanced Antiproliferative Effects in Multiple Myeloma Models

For researchers focused on multiple myeloma, particularly using the MM.1S cell line, dAURK-4 is the rational choice over Alisertib. Direct comparative data show that dAURK-4 has superior antiproliferative activity in this model [2], making it a more effective chemical probe for studying AURKA-driven proliferation and for testing therapeutic hypotheses in this specific cancer context.

Selective Targeting of AURKA Over AURKB

When a research objective requires specific ablation of AURKA with minimal perturbation of AURKB, dAURK-4's 10-fold selectivity for AURKA over AURKB provides a more targeted approach than other degraders like JB170 (which exhibits ~7.2-fold selectivity) . This improved selectivity window is critical for experiments where off-target degradation of AURKB could confound phenotypic interpretation.

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